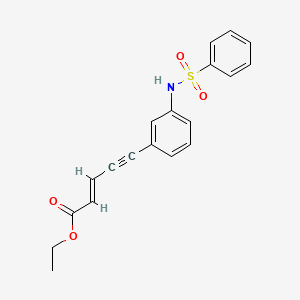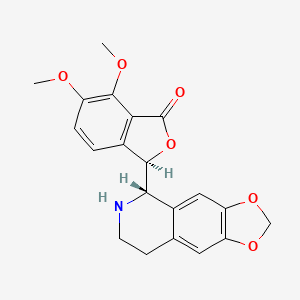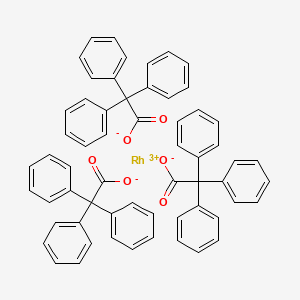![molecular formula C24H23NO2 B583961 [1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1454924-73-2](/img/structure/B583961.png)
[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite: 4-Hydroxypentyl analog , is a major urinary metabolite of JWH-018 Spice . This compound belongs to the class of synthetic cannabinoids, which mimic the effects of natural cannabinoids like THC (tetrahydrocannabinol) found in cannabis.
Preparation Methods
The synthetic route for (S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite involves the following steps:
Hydroxylation: The parent compound undergoes hydroxylation at the pentyl side chain, resulting in the formation of the 4-hydroxypentyl analog.
Metabolism: In vivo, JWH-018 is metabolized by the liver, leading to the production of this metabolite. The exact enzymatic pathways involved are still an area of ongoing research.
Chemical Reactions Analysis
Types of Reactions::
Hydroxylation: The key reaction involves the addition of a hydroxyl group (-OH) to the pentyl side chain of JWH-018.
Oxidation: The hydroxylation process typically involves oxidation reactions mediated by liver enzymes.
Hydroxylation: Enzymes such as cytochrome P450 (CYP450) play a crucial role in the hydroxylation process.
Oxidation: Oxygen (O₂) and NADPH (cofactor) are involved in the oxidation step.
Major Products:: The primary product of hydroxylation is the 4-Hydroxypentyl analog , which is excreted in urine.
Scientific Research Applications
Mechanism of Action
The exact mechanism by which this metabolite exerts its effects remains an active area of investigation. it likely interacts with the endocannabinoid system, specifically cannabinoid receptors (CB₁ and CB₂), leading to psychoactive and physiological responses.
Comparison with Similar Compounds
(S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite: is unique due to its specific hydroxylation pattern. Other similar compounds include:
- JWH-018 (parent compound)
- Other synthetic cannabinoids found in herbal mixtures
Properties
IUPAC Name |
[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO2/c1-17(26)8-7-15-25-16-22(20-12-4-5-14-23(20)25)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17,26H,7-8,15H2,1H3/t17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFBQQHYZJTRAS-KRWDZBQOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017694 |
Source


|
| Record name | (S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1454924-73-2 |
Source


|
| Record name | (S)-(+)-JWH 018 N-(4-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

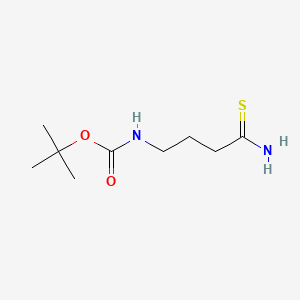
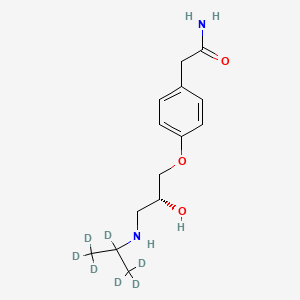
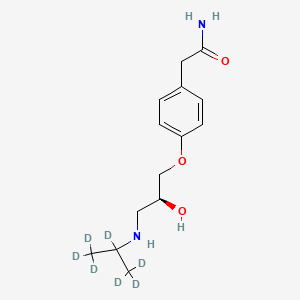

![4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B583890.png)




